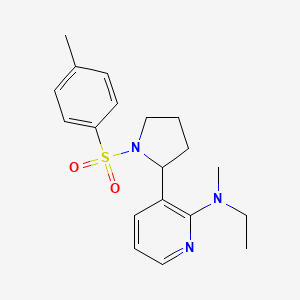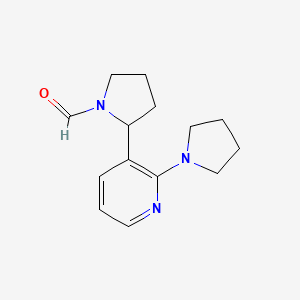
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then subjected to further reactions to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings provide a unique structural framework that allows the compound to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the additional pyrrolidine ring and carbaldehyde group.
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrrolidine-2,5-dione: Features a different ring structure and functional groups.
Uniqueness
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its dual pyrrolidine and pyridine rings, along with the presence of a reactive aldehyde group. This combination of structural features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O/c18-11-17-10-4-6-13(17)12-5-3-7-15-14(12)16-8-1-2-9-16/h3,5,7,11,13H,1-2,4,6,8-10H2 |
Clave InChI |
VCXVYGCFGDPJBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
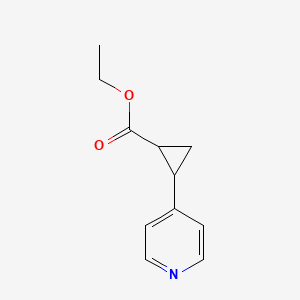
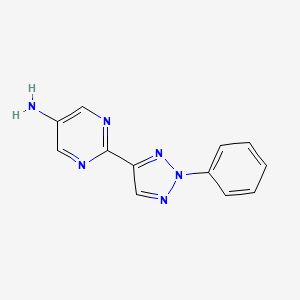




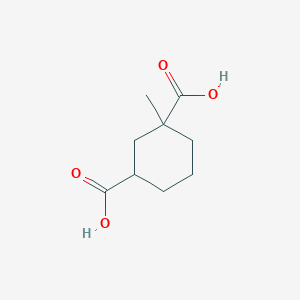


![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)

